molecular formula C16H16N4O3S B2737523 2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1428366-77-1

2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2737523
CAS No.: 1428366-77-1
M. Wt: 344.39
InChI Key: XUMWHMZKRXSRNJ-UHFFFAOYSA-N
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Description

2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(furan-2-ylmethyl)acetamide is a sophisticated synthetic compound designed for advanced research applications, particularly in medicinal chemistry and oncology. Its intricate molecular architecture features a 1,2,4-triazole core, which is a known bioisostere of pyrimidine bases, a characteristic that allows related heterocyclic compounds to potentially disrupt DNA replication processes in cancer cells . This central triazole ring is substituted at the N-1 position with an acetamide linker that connects to a furfurylamine group, and at the C-3 and C-4 positions with thiophene and cyclopropyl substituents, respectively. The specific roles of the thiophene and furan heteroaromatic rings and the constrained cyclopropyl group are subjects of ongoing investigation, though such motifs are frequently employed to modulate electronic properties, solubility, and binding affinity to biological targets. This compound is representative of a class of molecules investigated for their cytotoxic properties. Small molecules containing five-membered heterocyclic moieties, such as 1,2,4-triazoles and 1,3,4-thiadiazoles, have been the subject of considerable and growing interest for designing new antitumor agents . While the precise mechanism of action for this specific derivative is an area of active research, analogous compounds have demonstrated the ability to inhibit specific enzymes or disrupt key cellular pathways essential for cancer cell survival. For instance, some related 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of carbonic anhydrase isoforms (CA II and CA IX) or focal adhesion kinase (FAK), leading to the inhibition of proliferation across various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) . The primary research value of this compound lies in its utility as a chemical probe for studying cell cycle regulation, apoptosis, and for serving as a key structural template in structure-activity relationship (SAR) studies aimed at developing novel oncology therapeutics with enhanced efficacy and improved safety profiles. This product is intended for research purposes only and is strictly not for human therapeutic or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c21-14(17-9-12-3-1-7-23-12)10-19-16(22)20(11-5-6-11)15(18-19)13-4-2-8-24-13/h1-4,7-8,11H,5-6,9-10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMWHMZKRXSRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CC(=O)NCC3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(furan-2-ylmethyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. Its unique structural features, including a cyclopropyl group and a thiophene moiety, suggest significant pharmacological potential, particularly in antimicrobial and antifungal applications.

This compound has a molecular formula of C18H18N4O2SC_{18}H_{18}N_4O_2S and a molecular weight of approximately 342.43 g/mol. The presence of the triazole ring is noteworthy as it is often associated with diverse biological activities, including antifungal and antibacterial properties.

Biological Activity Overview

Research indicates that compounds with triazole rings exhibit significant biological activity. The specific compound has been studied primarily for its antimicrobial properties:

  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound exhibits notable antibacterial effects against both Gram-positive and Gram-negative bacteria.
    • The minimum inhibitory concentration (MIC) values indicate that it may be more potent than conventional antibiotics such as oxytetracycline.

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus7.815.6
Escherichia coli15.631.25
Pseudomonas aeruginosa15.631.25
Bacillus cereus7.815.6
Listeria monocytogenes7.815.6

The mechanism by which this compound exerts its antimicrobial effects is likely related to its ability to disrupt cellular processes in bacteria. Triazole derivatives are known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, which may also extend to bacterial cell wall synthesis inhibition.

Case Studies and Research Findings

Several studies have highlighted the efficacy of triazole derivatives similar to this compound:

  • Study on Antifungal Properties : A comparative analysis demonstrated that triazole derivatives showed higher antifungal activity against various strains compared to traditional antifungal agents.
  • In Vivo Studies : Animal models have been used to assess the therapeutic potential of similar compounds, showing promising results in reducing bacterial load in infected tissues.
  • Structure-Activity Relationship (SAR) : Research into the SAR of triazole compounds indicates that modifications to the cyclopropyl and thiophene groups can significantly enhance biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Triazolone Analogs

The compound 2-[(4-cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide () shares the triazolone-acetamide scaffold but differs in substituents:

  • Triazolone substituents : Cyclopropyl (4-position) and sulfanyl (3-position) vs. thiophen-2-yl (3-position) in the target compound.
  • Acetamide side chain : Trifluoromethoxy phenyl vs. furan-2-ylmethyl.

Key implications :

  • The furan-2-ylmethyl side chain may increase metabolic lability compared to the electron-withdrawing trifluoromethoxy group, altering pharmacokinetics .
Heterocyclic Acetamide Derivatives

Compounds such as (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () highlight the prevalence of heterocyclic acetamides in bioactive molecules. Unlike the target compound, these often incorporate bicyclic systems (e.g., cephalosporin cores) for enhanced rigidity and target specificity.

Comparison :

  • Flexibility : The target compound’s linear triazolone-acetamide structure may offer broader conformational adaptability, advantageous for binding diverse targets.

Data Table: Structural and Hypothetical Properties Comparison

Property/Feature Target Compound Analog () Thiadiazol Derivative ()
Core Structure 1,2,4-Triazolone 1,2,4-Triazolone β-Lactam/Thiadiazole
3-Substituent Thiophen-2-yl Sulfanyl 5-Methyl-1,3,4-thiadiazol-2-ylthio
Acetamide Side Chain Furan-2-ylmethyl 4-(Trifluoromethoxy)phenyl Tetrazol-1-yl
Molecular Weight (g/mol) 356.4 ~393.3 (estimated) ~525.6 (estimated)
Hypothetical logP ~2.1 (moderate lipophilicity) ~3.5 (higher lipophilicity) ~1.8 (polar due to carboxylic acid)
Potential Bioactivity Pesticidal/antimicrobial (inferred) Antimicrobial (inferred) Antibacterial (explicit)

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